molecular formula C20H29NO6 B1590099 Desvenlafaxine fumarate CAS No. 93414-04-1

Desvenlafaxine fumarate

Cat. No.: B1590099
CAS No.: 93414-04-1
M. Wt: 379.4 g/mol
InChI Key: SQTJDJZCPOSWSC-WLHGVMLRSA-N
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Mechanism of Action

Target of Action

Desvenlafaxine fumarate, an antidepressant agent, primarily targets the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters heavily implicated in mood regulation .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their neurotransmission . This potentiation of serotonin and norepinephrine in the central nervous system is thought to be the mechanism behind its antidepressant action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin-norepinephrine reuptake pathway . By inhibiting the reuptake of these monoamines, this compound can correct the imbalances or deficiencies of these neurotransmitters, which have been implicated in major depressive disorder (MDD) .

Pharmacokinetics

This compound exhibits several ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism via CYP3A4 . The major difference between this compound and its parent drug, venlafaxine, is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while this compound is conjugated by UGT; therefore, this compound is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This results in enhanced neurotransmission of these monoamines, which can lead to improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the drug’s metabolism and potentially its efficacy . Furthermore, individual patient characteristics, such as age, renal function, and hepatic function, can also influence the pharmacokinetics and pharmacodynamics of this compound .

Chemical Reactions Analysis

Types of Reactions

Desvenlafaxine fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites and various derivatives that retain the core structure of the compound .

Scientific Research Applications

Desvenlafaxine fumarate has a wide range of scientific research applications, including:

Properties

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTJDJZCPOSWSC-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027852
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93414-04-1
Record name Desvenlafaxine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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